molecular formula C51H72O2 B030047 Menaquinone 8 CAS No. 523-38-6

Menaquinone 8

Cat. No.: B030047
CAS No.: 523-38-6
M. Wt: 717.1 g/mol
InChI Key: LXKDFTDVRVLXFY-WQWYCSGDSA-N
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Description

Menaquinone 8, also known as vitamin K2, is a lipid-soluble vitamin that plays a crucial role in various biological processes. It is one of the several forms of vitamin K2, distinguished by the number of isoprenoid side chain units. This compound contains eight isoprene units in its side chain, making it a long-chain menaquinone. This compound is primarily produced by anaerobic bacteria and is found in fermented foods and animal products.

Mechanism of Action

Target of Action

Menaquinone 8, also known as Vitamin MK 8, primarily targets the electron transport chain in all Gram-positive and anaerobically respiring Gram-negative bacteria . It plays a crucial role in electron transport and ATP generation .

Mode of Action

The mode of action of Vitamin MK 8 is similar to Vitamin K1 . It acts as a catalyst in a magnesium-coordinated reaction involving two magnesium atoms in the active site pocket . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .

Biochemical Pathways

Vitamin MK 8 affects several biochemical pathways. It is essential in the electron transport system, mediating electron transfer reactions between a variety of enzymes . It is also involved in the synthesis of disulphide bonds in the periplasm . In addition, it plays a role in the shikimate pathway, polyisoprene pathway, and menaquinone pathway .

Pharmacokinetics

Compared to Vitamin K1 (phylloquinone), Vitamin MK 8 is absorbed more readily and is more bioavailable . It is under investigation in clinical trials for its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Vitamin MK 8’s action are diverse. It is associated with the downregulation of neurodegeneration-associated genes and neuroinflammation-associated genes, while genes retaining protective roles towards amyloidogenesis are upregulated . It also suppresses the growth of cancer cells via cell-cycle arrest, autophagy, and apoptosis .

Action Environment

The action, efficacy, and stability of Vitamin MK 8 are influenced by various environmental factors. For instance, it is moderately heat-stable but extremely light-sensitive . During prolonged storage at a low temperature with minimal oxygen exposure in the absence of light, negligible change in the all-trans Vitamin MK 8 concentration occurs, suggesting it is reasonably stable .

Biochemical Analysis

Biochemical Properties

Menaquinone 8 is involved in various biochemical reactions. It acts as an electron carrier in the electron transport chain, playing a role in photosynthesis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the electron transport chain, which is crucial for energy production . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It serves as a cofactor for γ-glutamyl carboxylase, which converts glutamic acid residues of vitamin K-dependent proteins into γ-carboxyglutamic acid . It also participates in the shuttling of electrons between membrane-bound protein complexes within the electron transport chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound has a very long half-life time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, high-dose Menaquinone 7, a similar compound, has been shown to inhibit cardiovascular calcification in a murine model . Specific studies on this compound dosage effects in animal models are currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through the shikimate pathway, polyisoprene pathway, and menaquinone pathway . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly hydrophobic and is soluble in organic solvents, which facilitates its transport across membranes . It is also associated with the intracellular membrane domain in mycobacteria .

Subcellular Localization

This compound is localized within the plasma membrane of cells . Its activity or function may be influenced by its subcellular localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of menaquinone 8 involves the construction of its naphthoquinone ring and the attachment of the polyisoprenyl side chain. The naphthoquinone ring can be synthesized through various organic reactions, including Friedel-Crafts acylation and subsequent cyclization. The polyisoprenyl side chain is typically constructed using isoprene units through polymerization reactions.

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation. Escherichia coli, a facultatively anaerobic bacterium, is commonly used for this purpose. Under anaerobic conditions, Escherichia coli synthesizes this compound by modulating precursor pools and blocking competing pathways . The fermentation process is optimized to enhance yield and purity, involving specific growth media and controlled environmental conditions.

Chemical Reactions Analysis

Types of Reactions: Menaquinone 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological functions and applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form menaquinone epoxide using oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction of this compound to menaquinol 8 (the reduced form) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Substitution reactions involving this compound typically occur at the naphthoquinone ring, where various nucleophiles can replace hydrogen atoms under appropriate conditions.

Major Products:

    Oxidation: Menaquinone epoxide

    Reduction: Menaquinol 8

    Substitution: Various substituted naphthoquinone derivatives

Scientific Research Applications

Menaquinone 8 has a wide range of scientific research applications across multiple fields:

Chemistry:

  • Used as a redox mediator in various chemical reactions and processes.
  • Studied for its electron transfer properties in synthetic chemistry.

Biology:

  • Investigated for its role in bacterial electron transport chains and energy metabolism.
  • Studied for its involvement in the biosynthesis of other menaquinones and related compounds.

Medicine:

  • Explored for its potential benefits in bone health and cardiovascular health.
  • Studied for its role in blood coagulation and prevention of vitamin K deficiency-related disorders.

Industry:

  • Used in the production of dietary supplements and fortified foods.
  • Investigated for its potential applications in biotechnology and pharmaceuticals.

Comparison with Similar Compounds

Menaquinone 8 is part of the vitamin K2 family, which includes several other menaquinones with varying lengths of isoprenoid side chains. Similar compounds include:

    Menaquinone 4: Contains four isoprene units and is commonly found in animal products.

    Menaquinone 7: Contains seven isoprene units and is prevalent in fermented foods like natto.

    Menaquinone 9: Contains nine isoprene units and is also found in fermented foods.

Uniqueness of this compound: this compound is unique due to its specific isoprenoid chain length, which influences its solubility, bioavailability, and biological activity. Its role in bacterial electron transport and its presence in certain fermented foods and animal products distinguish it from other menaquinones .

Properties

IUPAC Name

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H72O2/c1-38(2)20-13-21-39(3)22-14-23-40(4)24-15-25-41(5)26-16-27-42(6)28-17-29-43(7)30-18-31-44(8)32-19-33-45(9)36-37-47-46(10)50(52)48-34-11-12-35-49(48)51(47)53/h11-12,20,22,24,26,28,30,32,34-36H,13-19,21,23,25,27,29,31,33,37H2,1-10H3/b39-22+,40-24+,41-26+,42-28+,43-30+,44-32+,45-36+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKDFTDVRVLXFY-WQWYCSGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-38-6
Record name Menaquinone 8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menaquinone 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MENAQUINONE 8
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR2A44CB4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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